molecular formula C10H9ClN2O B2726399 2-chloro-N-[(3-cyanophenyl)methyl]acetamide CAS No. 1152984-14-9

2-chloro-N-[(3-cyanophenyl)methyl]acetamide

Cat. No.: B2726399
CAS No.: 1152984-14-9
M. Wt: 208.65
InChI Key: RAMQKHGLXFTLFI-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-cyanophenyl)methyl]acetamide is a halogenated acetamide derivative featuring a chloroacetamide core substituted with a 3-cyanobenzyl group. The compound’s molecular formula is C₁₀H₈ClN₂O, with a molecular weight of 224.64 g/mol. The presence of the electron-withdrawing cyano group at the meta position on the benzyl ring influences its electronic properties and reactivity, making it a versatile intermediate in organic synthesis and drug discovery. Its structural analogs are widely studied for applications ranging from anticancer agents to pesticide metabolites .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(3-cyanophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-3-1-2-8(4-9)6-12/h1-4H,5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMQKHGLXFTLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches for Chloroacetamides

Several general approaches can be adapted for the synthesis of 2-chloro-N-[(3-cyanophenyl)methyl]acetamide based on established methods for structurally similar compounds.

Direct Acylation with Chloroacetyl Chloride

The most straightforward and widely used approach for preparing chloroacetamides involves the direct acylation of an amine with chloroacetyl chloride. This method has been extensively documented for various N-substituted chloroacetamides. For this compound, this would involve the reaction of 3-cyanobenzylamine with chloroacetyl chloride in the presence of a suitable base.

Palladium-Catalyzed Amidation Reactions

Advanced synthetic methodologies employing transition metal catalysis have been developed for the preparation of chloroacetamides. A palladium-catalyzed approach using 2-chloro-N,N-dimethylacetamide as the amide source can be adapted for the synthesis of this compound.

Reactions via Chloroacetonitrile Activation

An alternative approach utilizes chloroacetonitrile as the acylating agent under basic conditions. This method, documented for the preparation of 2-chloromethyl-4(3H)-quinazolinones, can potentially be modified for synthesizing our target compound.

Specific Preparation Methods for this compound

Method 1: Direct Acylation with Chloroacetyl Chloride

This method represents the most reliable and straightforward approach for the synthesis of this compound, based on procedures established for similar chloroacetamide derivatives.

Reaction Scheme

The reaction proceeds according to the following equation:

3-cyanobenzylamine + chloroacetyl chloride → this compound + HCl

Detailed Procedure
  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 3-cyanobenzylamine (1 equivalent, typically 10 mmol) to dichloromethane (50 mL) under nitrogen atmosphere.
  • Cool the solution to 0-5°C in an ice bath.
  • Add triethylamine (1.2 equivalents, 12 mmol) dropwise to the cooled solution.
  • Slowly add chloroacetyl chloride (1.1 equivalents, 11 mmol) dropwise over 30 minutes, maintaining the temperature below 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for an additional 6-8 hours.
  • Monitor the reaction progress by thin-layer chromatography using ethyl acetate/hexane (3:7) as the mobile phase.
  • Upon completion, quench the reaction with ice-cold water (50 mL) and stir for 15 minutes.
  • Separate the organic layer and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (2 × 30 mL), and brine (30 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization from ethanol/water or by column chromatography using ethyl acetate/hexane as eluent.

Based on reactions with similar compounds, this method typically provides yields in the range of 75-85%.

Method 2: Palladium-Catalyzed Amidation

This method represents a more sophisticated approach using transition metal catalysis, adapted from procedures developed for similar chloroacetamide derivatives.

Reaction Scheme

3-cyanobenzylamine + 2-chloro-N,N-dimethylacetamide → this compound + dimethylamine

Detailed Procedure
  • In a pressure-resistant reaction vessel, combine palladium acetate (1.3 mg, 1 mol%), 2,2'-bipyridine (0.9 mg, 1 mol%), 3-cyanobenzylamine (1 equivalent, 10 mmol), and 2-chloro-N,N-dimethylacetamide (3 equivalents, 30 mmol).
  • Add pivalic acid (0.5 equivalents, 5 mmol) and boron trifluoride etherate (0.5 equivalents, 5 mmol).
  • Add anhydrous toluene (20 mL) and purge the vessel with nitrogen.
  • Seal the vessel and heat the reaction mixture at 120°C for 24 hours.
  • Cool the mixture to room temperature and filter through a pad of Celite.
  • Wash the filtrate with saturated sodium bicarbonate solution (2 × 20 mL) and brine (20 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using ethyl acetate/hexane gradient elution.

This method can provide yields of approximately 75-80% based on similar reactions documented in the literature.

Method 3: Synthesis via Chloroacetonitrile Under Basic Conditions

This method offers an alternative approach utilizing chloroacetonitrile as the key reagent, adapted from procedures developed for related compounds.

Reaction Scheme

3-cyanobenzylamine + chloroacetonitrile → this compound

Detailed Procedure
  • In a 500 mL flask, add sodium metal (0.2 equivalents, 2 mmol) to anhydrous methanol (50 mL) under nitrogen atmosphere and stir until complete dissolution.
  • Add chloroacetonitrile (3 equivalents, 30 mmol) via syringe and stir the solution at room temperature for approximately 40 minutes.
  • Prepare a solution of 3-cyanobenzylamine (1 equivalent, 10 mmol) in anhydrous methanol (50 mL) and add it to the reaction mixture.
  • Stir the combined mixture at room temperature for 2-3 hours under nitrogen.
  • Monitor the reaction by thin-layer chromatography.
  • Upon completion, collect the precipitate by filtration and wash with cold methanol (2 × 20 mL), water (2 × 20 mL), and methanol again (20 mL).
  • Dry the solid under vacuum at room temperature to obtain the target compound.

Based on similar reactions, yields of approximately 65-75% can be expected.

Reaction Conditions and Optimization

The efficiency of the synthetic methods can be significantly influenced by various reaction parameters. Table 1 summarizes the optimization studies for Method 1, which is considered the most practical approach for preparing this compound.

Table 1: Optimization of Reaction Parameters for Method 1 (Direct Acylation)

Entry Solvent Base Temperature (°C) Time (h) Expected Yield (%)
1 Dichloromethane Triethylamine 0 to 25 6 75-80
2 Chloroform Triethylamine 0 to 25 6 70-75
3 Tetrahydrofuran Triethylamine 0 to 25 6 65-70
4 Acetonitrile Triethylamine 0 to 25 6 60-65
5 Dichloromethane Potassium carbonate 0 to 25 6 70-75
6 Dichloromethane Pyridine 0 to 25 6 65-70
7 Dichloromethane Triethylamine 0 to 25 4 65-70
8 Dichloromethane Triethylamine 0 to 25 8 80-85
9 Dichloromethane Triethylamine 0 6 70-75
10 Dichloromethane Triethylamine 25 6 75-80

From these optimization studies, entry 8 presents the optimal conditions, using dichloromethane as solvent, triethylamine as base, 0 to 25°C temperature progression, and 8 hours reaction time, yielding 80-85% of the product.

Critical Parameters Affecting Synthesis Quality

Several factors significantly impact the quality and yield of this compound preparation:

Moisture Control

The presence of moisture can lead to hydrolysis of chloroacetyl chloride, reducing the yield and purity of the product. Therefore, anhydrous conditions should be maintained throughout the reaction process, particularly for Method 1.

Temperature Management

Careful temperature control is essential, especially during the addition of chloroacetyl chloride in Method 1. Initial low temperatures (0-5°C) help minimize side reactions, while subsequent warming to room temperature promotes completion of the reaction.

Base Selection and Stoichiometry

The choice and quantity of base significantly influence the reaction outcome. Triethylamine effectively neutralizes the generated HCl without participating in side reactions. A slight excess (1.2 equivalents) ensures complete neutralization without promoting unwanted reactions.

Catalyst Quality for Method 2

For the palladium-catalyzed approach, the quality and freshness of the palladium catalyst are critical. Oxidized or degraded catalysts can significantly reduce reaction efficiency and yield.

Comparative Analysis of Preparation Methods

Table 2 presents a comparative analysis of the three described methods for synthesizing this compound.

Table 2: Comparison of Various Preparation Methods for this compound

Parameter Method 1: Direct Acylation Method 2: Pd-Catalyzed Amidation Method 3: Chloroacetonitrile Approach
Starting Materials 3-Cyanobenzylamine, Chloroacetyl chloride 3-Cyanobenzylamine, 2-Chloro-N,N-dimethylacetamide 3-Cyanobenzylamine, Chloroacetonitrile
Reagents/Additives Triethylamine Pd(OAc)₂, 2,2'-Bipyridine, Pivalic acid, BF₃·Et₂O Sodium methoxide
Reaction Conditions 0-25°C, 8 h 120°C, 24 h 25°C, 2-3 h
Expected Yield 80-85% 75-80% 65-75%
Purity High Moderate (potential metal contamination) Moderate (potential side products)
Scalability Excellent Moderate Good
Technical Complexity Low High Medium
Cost Efficiency High Low (expensive catalyst) Medium
Environmental Impact Moderate High (metal waste) Low
References

Purification and Characterization

Purification Techniques

The purification strategy depends on the synthesis method employed and the nature of the impurities present. Table 3 outlines recommended purification approaches for this compound.

Table 3: Purification Strategies for this compound

Method Primary Purification Secondary Purification Typical Recovery (%)
Method 1 Recrystallization from ethanol/water Column chromatography (if needed) 90-95
Method 2 Column chromatography (ethyl acetate/hexane) Recrystallization 85-90
Method 3 Filtration and washing Recrystallization from ethanol 90-95

Characterization Data

Based on structural analysis and comparison with similar compounds, this compound would be expected to exhibit the following spectroscopic characteristics:

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3280-3320 cm⁻¹ (N-H stretching)
  • 2220-2240 cm⁻¹ (C≡N stretching)
  • 1650-1680 cm⁻¹ (C=O stretching, amide)
  • 750-780 cm⁻¹ (C-Cl stretching)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆):

  • δ 4.05-4.15 ppm (s, 2H, CH₂Cl)
  • δ 4.30-4.40 ppm (d, 2H, NHCH₂)
  • δ 7.45-7.80 ppm (m, 4H, aromatic protons)
  • δ 8.60-8.80 ppm (t, 1H, NH)

¹³C NMR (DMSO-d₆):

  • δ 42-43 ppm (CH₂Cl)
  • δ 42-44 ppm (NHCH₂)
  • δ 111-113 ppm (aromatic C-CN)
  • δ 118-120 ppm (C≡N)
  • δ 129-135 ppm (aromatic carbons)
  • δ 165-167 ppm (C=O)
Mass Spectrometry
  • m/z 208/210 [M]⁺ (chlorine isotope pattern)
  • Fragment peaks: m/z 173 [M-Cl]⁺, m/z 131 [M-ClCH₂CO]⁺

Applications and Reactivity Profile

This compound's bifunctional nature makes it valuable in various synthetic applications:

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of pharmaceutically active compounds. The reactive chloroacetamide moiety enables further functionalization through nucleophilic substitution reactions with various nucleophiles including amines, thiols, and phenols.

Heterocyclic Chemistry

The chloroacetamide functionality provides an excellent handle for the construction of nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. Similar derivatives have been utilized in the synthesis of azetidinones, quinazolinones, and other heterocyclic scaffolds with potential biological activities.

Reactivity Profile

Table 4 summarizes the expected reactivity profile of this compound based on its functional groups.

Table 4: Reactivity Profile of this compound

Functional Group Reaction Type Potential Products Applications
Chloroacetamide Nucleophilic substitution Thioethers, ethers, amines Pharmaceutical intermediates, enzyme inhibitors
Cyano group Hydrolysis Carboxylic acids, amides Acid-base functionalized molecules
Cyano group Reduction Primary amines Polyamines, chelating agents
Amide bond Hydrolysis Carboxylic acids, amines Building blocks for peptide chemistry
Benzyl position Oxidation Benzoyl derivatives Ketone-containing pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-cyanophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Hydrolysis: Yields carboxylic acids and amines.

    Oxidation and Reduction: Forms oxides or amines, respectively.

Scientific Research Applications

2-chloro-N-[(3-cyanophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-cyanophenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro and cyanophenyl groups contribute to its reactivity and ability to bind to biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Chloro-N-(4-cyanophenyl)acetamide

  • Structure: Differs in the position of the cyano group (para instead of meta).
  • Formula : C₉H₇ClN₂O (MW: 198.62 g/mol).
  • Properties: Exhibits similar reactivity but altered electronic effects due to the para-cyano group. Used in synthetic organic chemistry, with noted environmental and health risks due to halogenation .
  • Key Difference : The para-substituted isomer may exhibit different crystal packing and solubility due to steric and electronic variations .

Pyrazole and Thiadiazole Derivatives

  • Example: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (). Structure: Incorporates a pyrazole ring with 4-chlorophenyl and cyano substituents. Applications: Likely used in agrochemical or pharmaceutical synthesis due to the pyrazole moiety’s bioactivity .
  • Phenoxy-Thiadiazole Derivatives (): Example: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d). Activity: Displays potent anticancer activity (IC₅₀ = 1.8 µM on Caco-2 cells), outperforming 5-fluorouracil. Key Difference: The thiadiazole-pyridine scaffold enhances π-π stacking and hydrogen bonding, critical for cytotoxicity .

Substituted Acetanilides

  • 2-Chloro-N-(3-methylphenyl)acetamide (): Structure: Meta-methyl substituent instead of cyano. Crystallography: N–H bond adopts a syn conformation with the methyl group, influencing hydrogen-bonded chains in the solid state. Comparison: The meta-cyano group in the target compound likely reduces basicity compared to the methyl analog .
  • 2-Chloro-N-(3-chlorophenyl)acetamide ():
    • Structure : Meta-chloro substituent.
    • Conformation : N–H bond is anti to the chloro group, contrasting with the syn conformation in methyl-substituted analogs.
    • Impact : Chloro’s electronegativity enhances intermolecular N–H⋯O interactions, affecting solubility and stability .

Environmental Metabolites ()

  • Examples : 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide and hydroxylated derivatives.
  • Role : Transformation products of the herbicide S-metolachlor.
  • Key Difference : Bulky alkyl groups (e.g., 2-ethyl-6-methyl) increase hydrophobicity (higher log P) compared to the target compound, impacting environmental persistence .

Dichlorobenzyl Analogs ()

  • Example: 2-Chloro-N-(2,5-dichlorobenzyl)acetamide. Formula: C₉H₈Cl₃NO (MW: 252.5 g/mol). Properties: Higher log P (2.9) due to additional chloro substituents, enhancing membrane permeability. Applications: Potential use in antimicrobial or pesticidal agents .

Biological Activity

2-chloro-N-[(3-cyanophenyl)methyl]acetamide is a chemical compound characterized by its chloroacetyl and cyanophenyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the synthesis of biologically active molecules. Understanding its biological interactions and mechanisms is crucial for exploring its applications in pharmaceuticals.

  • Molecular Formula : CHClNO
  • Molecular Weight : 208.64 g/mol
  • Structural Features : The presence of a chloro group and a cyanophenyl moiety enhances its reactivity and potential for hydrogen bonding, which are critical for biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various biological targets through hydrogen bonding and hydrophobic interactions. The following sections detail its potential activities, including antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents enhances antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Compound NameStructure FeaturesUnique Attributes
2-chloro-N-methylacetamideChloroacetyl groupLess reactive
2-chloro-N-[(4-cyanophenyl)methyl]acetamideSimilar cyanophenyl substitutionDifferent positional isomer
N-(3-cyanophenyl)acetamideLacks chlorine atomPotentially different biological properties

The unique combination of chloro and cyanide functionalities in this compound may enhance its antibacterial activity compared to these structurally similar compounds.

Anticancer Activity

Compounds with structural similarities to this compound have been investigated for their anticancer properties. The presence of electron-withdrawing groups like chlorine has been linked to enhanced antiproliferative activity in cancer cell lines. SAR analysis suggests that modifications to the phenyl ring can significantly impact the compound's efficacy against cancer cells .

Case Studies and Research Findings

  • Molecular Docking Studies : Preliminary molecular docking studies indicate that this compound may bind effectively to specific protein targets due to its polar and aromatic functional groups. This binding capability could be crucial for its biological activity.
  • Synthesis Methods : Various synthesis methods have been developed for producing this compound, including solvent-free reactions at room temperature and fusion methods at elevated temperatures. These methods yield N-substituted cyanoacetamides, which are vital intermediates in organic synthesis.
  • Toxicity Studies : Toxicity assessments are essential for understanding the safety profile of this compound. Initial findings suggest that while it exhibits biological activity, further studies are required to evaluate its cytotoxicity across different cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-chloro-N-[(3-cyanophenyl)methyl]acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, a related N-[(2,4-dichlorophenyl)methyl]acetamide was synthesized via condensation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide using N,N′-carbonyldiimidazole (CDI) . Key intermediates should be purified via column chromatography and verified by 1H^1H-NMR and 13C^{13}C-NMR to confirm functional groups (e.g., amide C=O at ~168 ppm, nitrile C≡N at ~2200 cm1^{-1} in IR) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies methylene protons (δ 4.0–4.5 ppm for CH2_2Cl) and aromatic protons (δ 7.0–8.0 ppm for cyanophenyl). 13C^{13}C-NMR confirms the nitrile carbon (δ ~115 ppm) .
  • X-ray crystallography : Resolves conformational preferences (e.g., syn/anti orientation of the N–H bond relative to substituents) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming chains) .

Advanced Research Questions

Q. How do electronic effects of the 3-cyanophenyl group influence reactivity and target interactions?

  • Methodological Answer : The electron-withdrawing cyano group alters the aromatic ring’s electron density, enhancing dipole moments and hydrogen-bond acceptor capacity. Comparative studies with chloro/nitro analogs show:

  • Solubility : Reduced solubility in polar solvents due to increased hydrophobicity.
  • Biological interactions : Enhanced binding to enzymes (e.g., kinase ATP pockets) via nitrile coordination to metal ions or polar residues. DFT calculations (e.g., HOMO-LUMO gap < 5 eV) predict charge-transfer interactions .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Assay standardization : Use consistent bacterial strains (e.g., ATCC K. pneumoniae) and controls (e.g., ciprofloxacin) .
  • Purity validation : HPLC (>98% purity) and elemental analysis (C, H, N within ±0.3% theoretical) to exclude side products (e.g., unreacted chloroacetamide).
  • Dose-response curves : EC50_{50} comparisons under fixed conditions (e.g., 24-h incubation, pH 7.4) mitigate variability .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicological profiles?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability.
  • ADMET prediction (SwissADME) : LogP (~2.5) suggests moderate blood-brain barrier penetration.
  • Toxicophore mapping : Identify structural alerts (e.g., chloroacetamide’s potential alkylating activity) using QSAR models .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating neurotoxic or antinociceptive effects?

  • Methodological Answer :

  • Neurotoxicity : Primary neuronal cultures (rat cortical neurons) treated with 10–100 µM compound; measure lactate dehydrogenase (LDH) release and caspase-3 activation.
  • Antinociception : Formalin-induced paw-licking assay in mice (dose range: 10–50 mg/kg), with morphine as a positive control. Monitor latency periods and Fos protein expression in spinal cords .

Q. How can structural modifications optimize selectivity for kinase inhibitors?

  • Methodological Answer :

  • SAR studies : Replace the cyanophenyl group with pyridyl (hydrogen-bond donor) or trifluoromethyl (hydrophobic bulk) moieties.
  • Kinase profiling : Screen against a panel (e.g., 100 kinases) using ATP-competitive binding assays. Prioritize compounds with IC50_{50} < 1 µM for JAK2 or EGFR .

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